molecular formula C8H9BrN2O B12436482 (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide

(Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide

Cat. No.: B12436482
M. Wt: 229.07 g/mol
InChI Key: HXPSBLQTDSPNAW-UHFFFAOYSA-N
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Description

(Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a bromophenyl group and a hydroxyethanimidamide moiety

Preparation Methods

The synthesis of (Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired hydroxyethanimidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid to facilitate the rearrangement.

Chemical Reactions Analysis

(Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitriles or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

(Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

(Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:

    2-bromobenzaldehyde: A precursor in the synthesis of the compound.

    2-bromophenylhydrazine: Another bromophenyl derivative with different chemical properties and applications.

    2-bromophenylacetic acid: A compound with a similar bromophenyl group but different functional groups and reactivity.

The uniqueness of (Z)-2-(2-bromophenyl)-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSBLQTDSPNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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